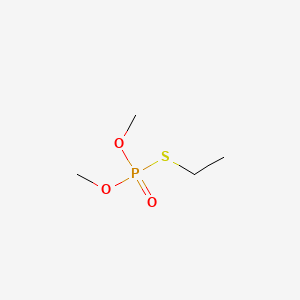
O,O-Dimethyl S-ethyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Dimethyl S-ethyl phosphorothioate, also known as this compound, is a useful research compound. Its molecular formula is C4H11O3PS and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Insecticide and Acaricide
O,O-Dimethyl S-ethyl phosphorothioate is primarily utilized as a systemic insecticide and acaricide. It effectively targets sucking insects, making it valuable in crop protection strategies. The compound operates by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects, leading to paralysis and death of the pest .
Tolerance Levels in Food Commodities
Regulatory bodies have established tolerance levels for residues of this compound in various food commodities. For instance, tolerances are set for alfalfa, broccoli, and cotton among others, with specified parts per million (ppm) limits to ensure food safety . The following table summarizes some of these tolerances:
| Commodity | Tolerance (ppm) |
|---|---|
| Alfalfa, forage | 5.0 |
| Broccoli | 1.0 |
| Cotton, undelinted seed | 0.02 |
| Cattle, meat | 0.01 |
| Poultry, meat | 0.01 |
Biochemical Research
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in continuous stimulation of the nervous system in insects . This property has been leveraged in various studies to explore the biochemical pathways involved in organophosphate toxicity.
Health Risk Assessments
Research has highlighted the potential health risks associated with exposure to this compound. Studies indicate that occupational exposure can lead to acute symptoms such as respiratory distress and neurological effects due to cholinesterase inhibition . A notable case involved a farmer who experienced severe intoxication after prolonged exposure during pesticide application. Such findings underscore the importance of monitoring and regulating exposure levels for agricultural workers .
Case Studies
Case Study: Occupational Exposure
A detailed examination of occupational exposure to this compound revealed significant health impacts among agricultural workers. Symptoms ranged from headaches and dizziness to severe neurological effects following acute exposure. The study emphasized the need for protective measures and training for workers handling this chemical .
Case Study: Environmental Impact
Research into the environmental persistence of this compound has shown that it can contaminate water sources through runoff from treated fields. Its degradation products have also been studied for their ecological impacts on non-target organisms, highlighting the need for careful application practices to mitigate environmental risks .
Propiedades
Número CAS |
6389-81-7 |
|---|---|
Fórmula molecular |
C4H11O3PS |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
1-dimethoxyphosphorylsulfanylethane |
InChI |
InChI=1S/C4H11O3PS/c1-4-9-8(5,6-2)7-3/h4H2,1-3H3 |
Clave InChI |
KEVXARPBRXTLQG-UHFFFAOYSA-N |
SMILES |
CCSP(=O)(OC)OC |
SMILES canónico |
CCSP(=O)(OC)OC |
Key on ui other cas no. |
6389-81-7 |
Sinónimos |
O,O-dimethyl S-ethyl phosphorothioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















